molecular formula C9H8BrFO3 B15365510 Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Cat. No.: B15365510
M. Wt: 263.06 g/mol
InChI Key: DRYJTUALMVNTHW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a substituted benzoate ester featuring bromine, fluorine, and methoxy groups at positions 3, 4, and 5 of the aromatic ring, respectively. This compound is primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its reactive halogen and electron-withdrawing substituents.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 3-bromo-4-fluoro-5-methoxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3

InChI Key

DRYJTUALMVNTHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)F

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-fluoro-5-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: It is utilized in the development of drugs targeting various diseases due to its ability to interact with biological targets. Industry: The compound finds applications in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-4-fluoro-5-methoxybenzoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of aromatic benzoates are highly sensitive to substituent positions and types. Below is a comparative analysis with closely related compounds:

Table 1: Structural Analogs of Methyl 3-Bromo-4-Fluoro-5-Methoxybenzoate
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate C₈H₅BrClFO₂ 267.48 3-Br, 4-Cl, 5-F Chlorine replaces methoxy
Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate C₉H₇BrFO₃ 278.06 5-Br, 4-F, 2-OCH₃ Methoxy at position 2
Methyl 4-Bromo-3-Formamidobenzoate C₉H₈BrNO₃ 279.9 (M+23) 4-Br, 3-NHCHO Formamido replaces F and OCH₃
Key Observations :

Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate: Methoxy at position 2 alters steric hindrance, which may slow down nucleophilic aromatic substitution reactions compared to the 5-methoxy analog .

Biological Activity: While direct carcinogenicity data for this compound are unavailable, studies on methyl-substituted aminoazo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) reveal that substituent positions on the aromatic ring significantly influence carcinogenic potency and protein-binding affinity . This suggests that the fluorine and bromine positions in the target compound could modulate its interactions with biological targets.

Synthetic Utility :

  • The formamido group in methyl 4-bromo-3-formamidobenzoate provides a reactive site for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions, which is absent in the methoxy- and fluorine-substituted analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate
Boiling Point Not reported Not reported Not reported
Solubility Moderate in DMSO, acetone Low in water, high in DCM High in methanol, moderate in ether
Lipophilicity (LogP) ~2.5 (estimated) ~3.1 (higher due to Cl) ~2.3 (lower due to OCH₃ position)
  • Lipophilicity Trends : Chlorine substitution increases LogP compared to methoxy or fluorine, impacting membrane permeability in drug design .
  • Synthetic Challenges : The discontinued status of this compound highlights the need for alternative routes or analogs like methyl 5-bromo-4-fluoro-2-methoxybenzoate, which has a similarity score of 0.95 to the target compound .

Q & A

Basic Research Question

  • ¹H NMR :
    • Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Adjacent substituents (Br, F) deshield aromatic protons, with coupling constants (e.g., 3JHF^3J_{H-F} ≈ 8–12 Hz) indicating proximity to fluorine .
    • Integration ratios confirm substituent positions (e.g., para-fluorine splits adjacent protons into doublets).
  • ¹³C NMR : Fluorine coupling (1JCF^1J_{C-F} ≈ 245–265 Hz) and bromine’s inductive effect shift carbon signals predictably (e.g., C-Br at ~δ 115–125 ppm) .
  • MS (ESI) : Fragmentation patterns (e.g., loss of COOCH₃ [−59 Da] or Br [−79 Da]) differentiate isomers .

What challenges arise in achieving regioselective substitutions in derivatives of this compound?

Advanced Research Question

  • Competing Reactivity : Bromine’s electron-withdrawing effect activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Fluorine’s ortho/para-directing nature complicates further functionalization .
  • Mitigation Strategies :
    • Use protecting groups (e.g., silyl ethers for methoxy) to block undesired sites .
    • Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective C–C bond formation at brominated positions .
    • Computational modeling (DFT calculations) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

Advanced Research Question

  • SHELX Workflow :
    • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) minimizes thermal motion artifacts .
    • Structure Solution : Direct methods (SHELXT) generate initial models, followed by refinement (SHELXL) with anisotropic displacement parameters for heavy atoms (Br, F) .
  • Key Insights :
    • Torsional angles between the methoxy group and aromatic plane (e.g., 5–10°) indicate steric hindrance from adjacent substituents .
    • Halogen bonding (Br···O interactions, ~3.0–3.5 Å) influences crystal packing and stability .

What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Advanced Research Question

  • Enzyme Inhibition :
    • Kinetic Assays : Monitor IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates (e.g., AMC-labeled peptides) .
    • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes, leveraging the compound’s halogen atoms for hydrophobic pocket interactions .
  • Cellular Uptake :
    • LC-MS/MS Quantification : Measure intracellular concentrations in cell lysates after 24-hour exposure (LOQ ≈ 0.1 ng/mL) .
    • Fluorophore Tagging : Conjugate with BODIPY derivatives to track subcellular localization via fluorescence microscopy .

How do solvent and temperature affect the stability of this compound during storage?

Basic Research Question

  • Degradation Pathways :
    • Hydrolysis of the ester group in protic solvents (e.g., MeOH/H₂O, t₁/₂ ≈ 7 days at 25°C) .
    • Photodehalogenation under UV light (λ = 254 nm) in non-polar solvents (e.g., hexane) .
  • Optimal Conditions :
    • Store in anhydrous DMSO or DMF at −20°C (degradation <5% over 6 months) .
    • Use amber vials to prevent UV-induced decomposition .

What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations :
    • Analyze Fukui indices to identify nucleophilic/electrophilic sites (e.g., C–Br bond as a Suzuki coupling hotspot) .
    • Transition-state modeling (Gaussian 09) predicts activation energies for SNAr vs. oxidative addition pathways .
  • Machine Learning :
    • Train models on existing reaction databases (e.g., Reaxys) to forecast optimal catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and solvents (toluene vs. DMF) .

How can researchers address discrepancies in reported biological activity data for analogs of this compound?

Advanced Research Question

  • Data Reconciliation :
    • Compare assay conditions (e.g., cell lines, serum concentration) that may alter compound efficacy .
    • Validate purity (>98% by HPLC) to rule out byproduct interference .
  • Meta-Analysis :
    • Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate IC₅₀ values and identify outliers .

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